

discovery and history of 4-Methyl-8-nitroquinoline

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Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

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An In-depth Technical Guide to **4-Methyl-8-nitroquinoline**

Foreword

This technical guide provides a comprehensive overview of **4-methyl-8-nitroquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. As a member of the nitroquinoline family, it holds potential for further investigation as a building block for more complex molecules with possible biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, synthesis, physicochemical properties, and putative biological relevance. Due to the limited volume of research focused specifically on **4-methyl-8-nitroquinoline**, this guide synthesizes direct information where available with well-established principles from the broader field of quinoline chemistry to provide a holistic and scientifically grounded perspective.

Historical Context and Discovery

The history of **4-methyl-8-nitroquinoline** is intrinsically linked to the development of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.^[1] A major breakthrough in quinoline synthesis came in 1880 with Zdenko Hans Skraup's discovery of the Skraup synthesis, a method for producing quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.^{[1][2]} This foundational reaction opened the door for the synthesis of a vast array of substituted quinolines.

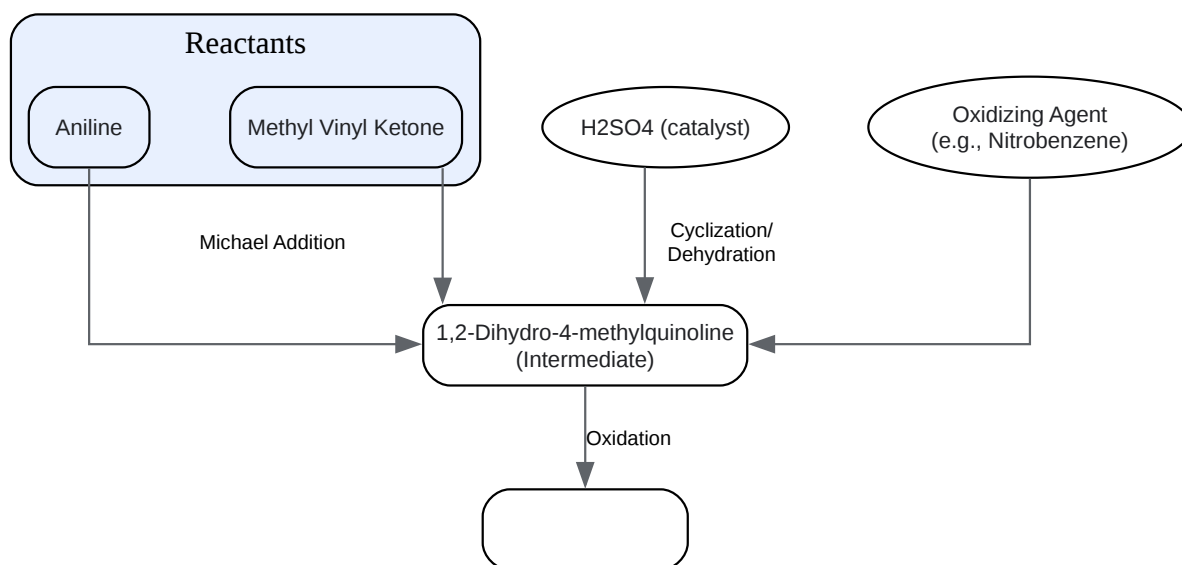
While the precise first synthesis of **4-methyl-8-nitroquinoline** is not prominently documented in readily accessible historical literature, its preparation follows a logical and well-established two-step synthetic strategy that emerged from the foundational work of Skraup and subsequent studies on electrophilic aromatic substitution. This strategy involves the initial synthesis of 4-methylquinoline (lepidine) followed by regioselective nitration. The synthesis of 7-methyl-8-nitroquinoline from m-toluidine, a structurally similar compound, has been well-documented, suggesting that the synthesis of the 4-methyl isomer would have been an early target of investigation in the exploration of substituted nitroquinolines.[3]

Synthesis of 4-Methyl-8-nitroquinoline

The most prevalent and logical synthetic route to **4-methyl-8-nitroquinoline** is a two-step process: the synthesis of the 4-methylquinoline precursor, followed by its nitration.[4]

Step 1: Synthesis of 4-Methylquinoline (Lepidine)

The Skraup reaction and its variations are standard methods for the synthesis of the 4-methylquinoline core.[4] The reaction involves the acid-catalyzed condensation of an aniline with an α,β -unsaturated carbonyl compound. For 4-methylquinoline, methyl vinyl ketone is a suitable α,β -unsaturated carbonyl component.[4]



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Caption: Synthetic pathway for 4-methylquinoline via a Skraup-type reaction.

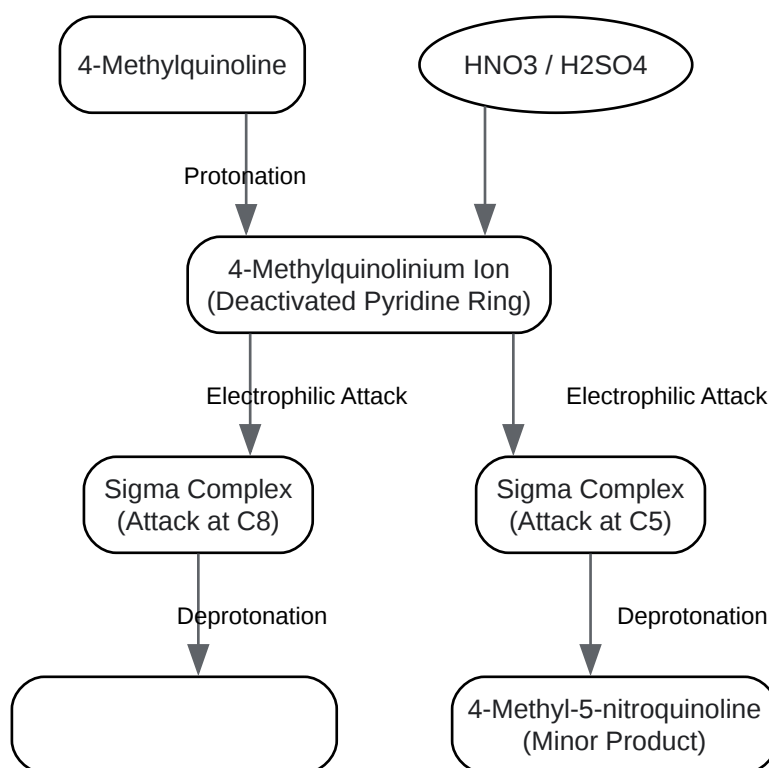
Experimental Protocol: Skraup Synthesis of 4-Methylquinoline

The following is a representative protocol adapted from established Skraup synthesis procedures.^[5]

- Materials: Aniline, methyl vinyl ketone, concentrated sulfuric acid, nitrobenzene (or another suitable oxidizing agent), ferrous sulfate (optional, as a moderator).
- Procedure:
 - In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.
 - Add ferrous sulfate to the mixture to moderate the reaction.
 - Slowly add nitrobenzene, followed by the dropwise addition of methyl vinyl ketone.
 - Heat the mixture gently. The reaction is often exothermic and may require careful temperature control.
 - Once the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.
 - After cooling, the reaction mixture is carefully diluted with water and neutralized with a concentrated base solution (e.g., sodium hydroxide).
 - The crude 4-methylquinoline is then isolated, typically by steam distillation.
 - The product is purified by fractional distillation under reduced pressure.

Step 2: Nitration of 4-Methylquinoline

The final step is the electrophilic nitration of the synthesized 4-methylquinoline. The nitration of the quinoline ring is a well-studied reaction. Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring to electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[4]



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Caption: Regioselectivity in the nitration of 4-methylquinoline.

Experimental Protocol: Nitration of 4-Methylquinoline

This protocol is based on established methods for the nitration of quinoline derivatives.[3]

- Materials: 4-Methylquinoline, fuming nitric acid, concentrated sulfuric acid.
- Procedure:
 - In a flask equipped with a stirrer and a dropping funnel, cool a mixture of 4-methylquinoline and concentrated sulfuric acid in an ice-salt bath to below 0°C.

- Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature of the reaction mixture does not rise significantly.
- After the addition is complete, continue stirring the mixture at a low temperature for a specified period.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
- The solid product is collected by filtration, washed with cold water, and dried.
- Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Physicochemical and Spectroscopic Properties

4-Methyl-8-nitroquinoline is a solid at room temperature with a melting point reported to be in the range of 125-126 °C.^[6]

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[7]
Molecular Weight	188.18 g/mol	[7]
CAS Number	2801-29-8	[7]
Melting Point	125-126 °C	[6]
Boiling Point (est.)	340.8 °C at 760 mmHg	[6]
Density (est.)	1.298 g/cm ³	[6]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of **4-methyl-8-nitroquinoline**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. The methyl group will appear as a singlet, likely in the range of 2.5-3.0 ppm. The aromatic protons will be in the downfield region, typically between 7.0 and 9.0 ppm. The exact positions will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the methyl group will be in the aliphatic region, while the nine carbons of the quinoline ring will be in the aromatic region. The carbon atom attached to the nitro group (C8) is expected to be significantly deshielded.
- **Mass Spectrometry:** In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 188.^[7] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 142, and potentially the loss of a methyl radical (CH₃) or other characteristic fragmentations of the quinoline ring system.^{[8][9]}

Potential Biological Activities and Applications

While specific biological studies on **4-methyl-8-nitroquinoline** are scarce in the literature, the broader class of nitroquinolines has been investigated for various pharmacological activities.^[4] This suggests that **4-methyl-8-nitroquinoline** could serve as a valuable scaffold or lead compound in drug discovery.

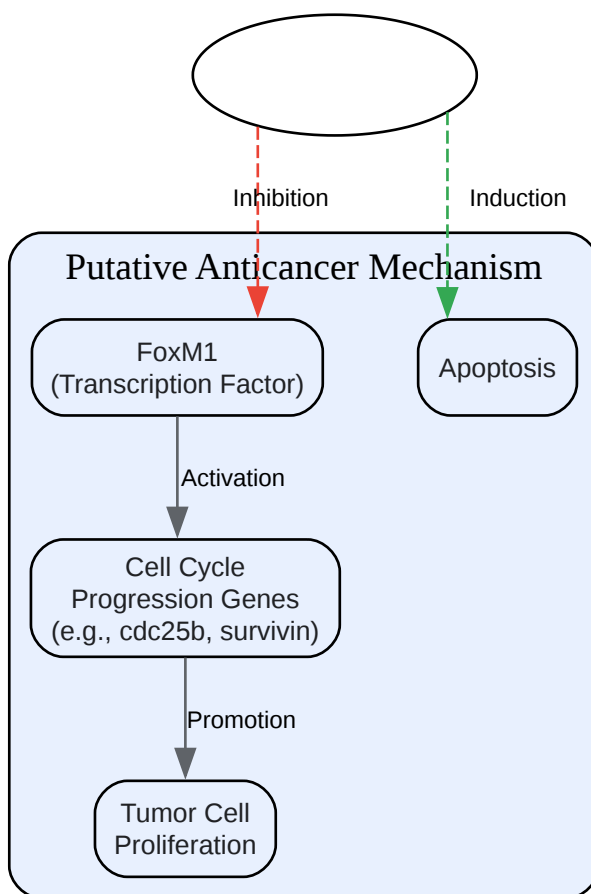
Antimicrobial Activity

Many quinoline derivatives are known for their antimicrobial properties.^[4] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial agent.^[10] It is plausible that **4-methyl-8-nitroquinoline** may exhibit activity against various bacterial and fungal strains, although specific minimum inhibitory concentration (MIC) values are not readily available in the published literature.^[4]

Anticancer Activity

Nitroquinoline derivatives have also shown promise as anticancer agents.^[4] Preliminary investigations into related compounds suggest that they may inhibit tumor growth through

mechanisms such as the induction of apoptosis and cell cycle arrest.[4] While specific IC_{50} values for **4-methyl-8-nitroquinoline** against various cancer cell lines are not available, studies on other 8-nitroquinoline analogs have demonstrated cytotoxicity.[11] The mechanism of action for some anticancer quinolines is thought to involve the inhibition of key signaling pathways, such as those involving the transcription factor FoxM1, which is often overexpressed in cancer.[12]



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Caption: A potential anticancer mechanism for nitroquinoline derivatives involving FoxM1 inhibition.

Future Directions

4-Methyl-8-nitroquinoline represents a chemical entity with a solid foundation in classical organic synthesis but with an underexplored potential in medicinal chemistry. Future research efforts could be directed towards:

- **Definitive Biological Screening:** A systematic evaluation of its antimicrobial and anticancer activities against a broad panel of microbial strains and cancer cell lines is warranted to determine its specific MIC and IC₅₀ values.
- **Mechanism of Action Studies:** Should biological activity be confirmed, further studies to elucidate its precise mechanism of action would be crucial for its development as a potential therapeutic agent.
- **Derivative Synthesis:** The **4-methyl-8-nitroquinoline** scaffold can be used as a starting point for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). For example, the nitro group can be reduced to an amine, which can then be further functionalized.

Conclusion

4-Methyl-8-nitroquinoline is a classic example of a substituted heterocyclic compound with a clear and established synthetic pathway rooted in the fundamental principles of quinoline chemistry. While its specific discovery and history are not prominently detailed, its synthesis via the Skraup reaction followed by nitration is a textbook example of heterocyclic chemistry. Its physicochemical and spectroscopic properties are well-defined. Although direct biological data is limited, its structural similarity to other biologically active nitroquinolines suggests that it is a compound of interest for further investigation in the fields of antimicrobial and anticancer drug discovery. This guide provides a comprehensive foundation for researchers and scientists to understand and further explore the potential of **4-methyl-8-nitroquinoline**.

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